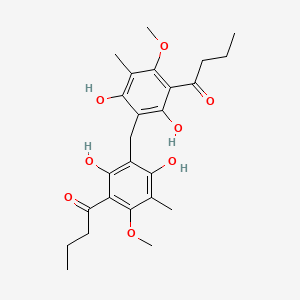

Pseudoaspidin

説明

Pseudoaspidin is a compound that is isolated from the ferns of the class Pterophyta or Filicinae .

Physical And Chemical Properties Analysis

Pseudoaspidin has a molecular weight of 460.52 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学的研究の応用

Photosynthetic Phosphorylation Inhibition

Pseudoaspidin derivatives, such as desaspidin, have been studied for their effects on photosynthetic phosphorylation. Desaspidin acts as a powerful uncoupler of oxidative phosphorylation and has been used to investigate the subdivision of photosynthetic phosphorylation into distinct types: cyclic and noncyclic photophosphorylation. This research has provided insights into the mechanisms of ATP formation in chloroplasts under illumination (Gromet-Elhanan & Arnon, 1965).

Antifungal Activity

Pseudoaspidinol, a phloroglucinol derivative, has been investigated for its antifungal properties. Researchers synthesized various phloroglucinol derivatives, including pseudoaspidinol, to evaluate their antifungal activities against fungi like Trichophyton rubrum and Trichophyton mentagrophytes. The study highlighted the potential of these compounds as bases for developing antifungal agents (Teng et al., 2018).

Diuretic and Vasorelaxation Effects

While not directly related to pseudoaspidin, studies on Aspidosperma derivatives have examined their diuretic and vasorelaxation effects. This research contributes to the broader understanding of plant-derived compounds' potential in treating cardiovascular diseases and hypertension (Ribeiro et al., 2015).

Uncoupling of Oxidative Phosphorylation

Desaspidin, closely related to pseudoaspidin, has been studied for its ability to uncouple oxidative phosphorylation in rat liver mitochondria. This research adds to the understanding of how certain compounds can impact mitochondrial functions, which is crucial for various biochemical and pharmacological applications (Runeberg, 1962).

作用機序

Target of Action

Pseudoaspidin is a natural compound isolated from the ferns of the class Pterophyta or Filicinae It’s known that many drugs can bind covalently to proteins, form new antigens, and thus elicit immune reactions .

Mode of Action

It’s known that some drugs can have off-target activity on immune receptors like hla and tcr . This interaction can lead to immune-mediated drug hypersensitivity reactions .

Biochemical Pathways

It’s known that pseudoaspidin has various biochemical and physiological effects, including reducing inflammation and pain in animal models, as well as inhibiting the growth of cancer cells .

Pharmacokinetics

It’s known that the product is stable for two years when stored at the recommended temperature .

Result of Action

Pseudoaspidin has been found to have antioxidant and antiplatelet effects, which may be beneficial for cardiovascular health . It can also reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells .

特性

IUPAC Name |

1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDWVACJRRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudoaspidin | |

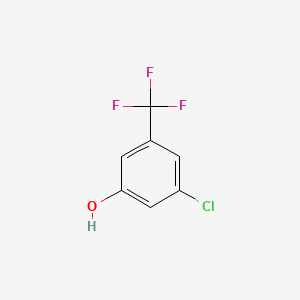

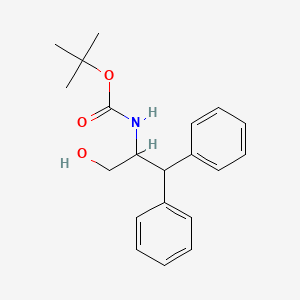

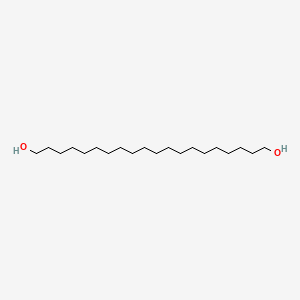

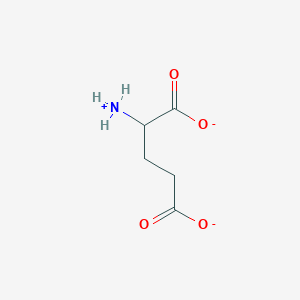

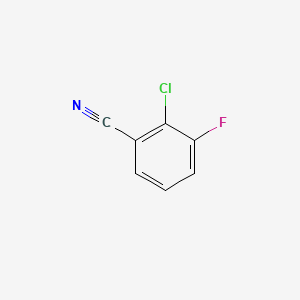

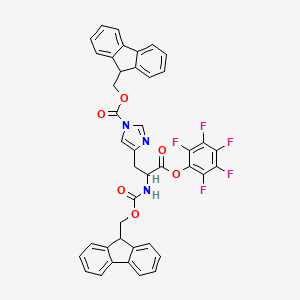

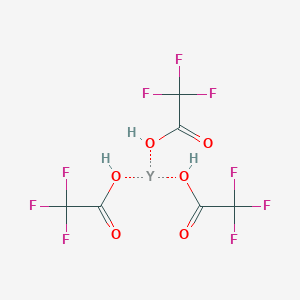

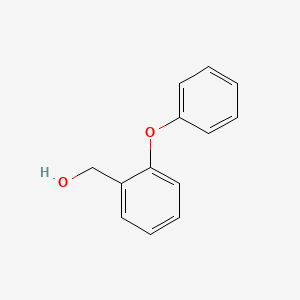

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)

![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)